3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester
Overview
Description
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester is a complex organic compound with a unique structure. It belongs to the class of spiro compounds, which are characterized by a bicyclic system in which two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester typically involves multiple steps, starting from simpler organic compounds. One common approach is to start with a suitable spirocyclic precursor and then introduce the phenylmethyl and carboxylic acid groups through a series of reactions. The final step involves esterification to obtain the methyl ester derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenylmethyl group can be oxidized to form phenylmethanol or phenylformaldehyde.
Reduction: : The carboxylic acid group can be reduced to an alcohol.
Substitution: : The spirocyclic structure allows for substitution reactions at different positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Phenylmethanol, phenylformaldehyde.
Reduction: : 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-(phenylmethyl)-, methyl ester alcohol.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Medicinal Chemistry: : It has been studied for its activity as a γ-aminobutyric acid (GABA) receptor antagonist, which has implications for treating neurological disorders.
Industry: : The unique structural features of this compound make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as GABA receptors in the case of its medicinal applications. The binding to these receptors can modulate neurotransmitter activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its spirocyclic structure and the presence of both phenylmethyl and carboxylic acid groups. Similar compounds might include other spirocyclic derivatives or compounds with similar functional groups, but the specific arrangement and combination of these groups in this compound set it apart.
List of Similar Compounds
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-methyl-, 1,1-dimethylethyl ester
Other spirocyclic compounds with different substituents on the rings
Properties
IUPAC Name |
methyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-22-17(21)20-13-9-18(10-14-20)7-11-19(12-8-18)15-16-5-3-2-4-6-16/h2-6H,7-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYHFLNJUSNPCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2(CCN(CC2)CC3=CC=CC=C3)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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